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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cutting-edge chemical probing techniques

used to investigate RNA-RNA interactions. From foundational principles to detailed

experimental protocols and data analysis workflows, this document serves as a technical

resource for researchers seeking to unravel the complex network of RNA interactions within the

cell.

Introduction to RNA-RNA Interactions and Chemical
Probing
RNA-RNA interactions are fundamental to a vast array of cellular processes, including gene

regulation, splicing, and translation. The intricate network of these interactions, known as the

RNA interactome, plays a critical role in both normal cellular function and disease. Chemical

probes offer a powerful toolkit to capture these dynamic interactions in their native cellular

context, providing insights that are often unattainable through genetic or biochemical

approaches alone.

This guide focuses on several key in vivo chemical probing methodologies:

Psoralen-based Crosslinking Methods (PARIS, SPLASH, LIGR-seq): These techniques

utilize psoralen derivatives to covalently crosslink interacting RNA strands upon UV

irradiation.
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SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational

Profiling): This method probes the local flexibility of the RNA backbone, with changes in

reactivity indicating regions of interaction.

DMS-MaPseq (Dimethyl Sulfate Mutational Profiling with sequencing): This technique uses

dimethyl sulfate to modify unpaired adenine and cytosine bases, revealing information about

RNA secondary and tertiary structures, as well as intermolecular interactions.

Chemical Probes and their Mechanisms of Action
A variety of chemical probes are employed to study RNA-RNA interactions, each with its own

mechanism of action and inherent biases.

Psoralens and their Derivatives: Psoralens, such as 4'-aminomethyltrioxsalen (AMT), are

intercalating agents that insert themselves into helical regions of RNA.[1] Upon exposure to

long-wave UV light (365 nm), psoralens form covalent crosslinks between pyrimidine bases

(primarily uridines) on opposing strands.[2] This process is reversible by irradiation with short-

wave UV light (~254 nm).[2] The efficiency of psoralen crosslinking can be influenced by

factors such as psoralen derivative solubility and cellular uptake.[2][3] For instance,

amotosalen, a more soluble psoralen analog, has been shown to increase crosslinking

efficiency significantly.[3] Biotinylated psoralen derivatives have also been developed to

facilitate the enrichment of crosslinked RNA fragments.[2]

SHAPE Reagents: SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension)

reagents, such as 1-methyl-7-nitroisatoic anhydride (1M7) and N-methylisatoic anhydride

(NMIA), are electrophilic compounds that acylate the 2'-hydroxyl group of the RNA ribose

backbone.[4][5] The reactivity of the 2'-hydroxyl is correlated with the local nucleotide flexibility;

flexible, unpaired regions are more readily acylated than structured, base-paired regions.[4]

This differential reactivity provides a nucleotide-resolution map of RNA secondary structure.

Dimethyl Sulfate (DMS): DMS is a small, cell-permeable methylating agent that modifies the

Watson-Crick face of unpaired adenine (at the N1 position) and cytosine (at the N3 position)

bases.[6] DMS modification patterns can therefore delineate single-stranded and double-

stranded regions within an RNA molecule.
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This section details the experimental workflows of key chemical probing techniques.

Psoralen-based Methods: PARIS, SPLASH, and LIGR-
seq
These methods share a common principle of in vivo psoralen crosslinking followed by proximity

ligation and high-throughput sequencing to identify interacting RNA molecules.

PARIS (Psoralen Analysis of RNA Interactions and Structures): This technique involves in

vivo crosslinking with AMT, partial RNA digestion, and purification of crosslinked duplexes

using 2D gel electrophoresis. The interacting fragments are then ligated, the crosslinks are

reversed, and the resulting chimeric RNAs are sequenced.[7][8]

SPLASH (Sequencing of Psoralen cross-linked, Ligated, and Selected Hybrids): SPLASH

utilizes a biotinylated psoralen derivative, allowing for the enrichment of crosslinked RNAs

using streptavidin beads, which can increase the sensitivity of detection.[2]

LIGR-seq (Ligation of Interacting RNA followed by high-throughput sequencing): LIGR-seq

also employs in vivo psoralen crosslinking and proximity ligation to capture RNA interactions.

[8]
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Workflow for psoralen-based RNA-RNA interaction mapping.

SHAPE-MaP for Intermolecular Interactions
SHAPE-MaP can be adapted to identify RNA-RNA interactions by comparing the SHAPE

reactivity profiles of an RNA in the presence and absence of its interaction partner. Regions of
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the RNA that show a significant change in reactivity upon binding are inferred to be part of the

interaction interface.
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SHAPE-MaP workflow for identifying intermolecular RNA interactions.

DMS-MaPseq for In Vivo Structure and Interactions
DMS-MaPseq provides a nucleotide-resolution view of adenine and cytosine accessibility in

vivo. By comparing DMS reactivity profiles under different cellular conditions or between wild-

type and mutant cells, it is possible to infer changes in RNA structure and interactions.
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General workflow for in vivo DMS-MaPseq.

Quantitative Comparison of Methods
The choice of chemical probing method depends on the specific research question, the

biological system under investigation, and the available resources. The following table provides

a quantitative comparison of the key techniques discussed in this guide.
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Feature PARIS SPLASH LIGR-seq
SHAPE-
MaP

DMS-
MaPseq

Principle
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crosslinking,

2D gel

enrichment
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enrichment

Psoralen

crosslinking,

proximity
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2'-hydroxyl
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Adenine and

cytosine

methylation

Probe

4'-

aminomethylt

rioxsalen

(AMT)

Biotinylated

psoralen

4'-

aminomethylt

rioxsalen

(AMT)

1M7, NMIA,

etc.

Dimethyl

sulfate (DMS)
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Near base-

pair

Near base-

pair

Near base-

pair

Single

nucleotide

Single

nucleotide

Throughput High High High High High
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Uridine

preference

for

crosslinking

Uridine

preference

for

crosslinking

Uridine

preference

for

crosslinking

Sequence
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dependent

reagent

accessibility

Accessibility

of A and C

bases

Crosslinking

Efficiency

Variable, can

be low

Higher

sensitivity

due to

enrichment[2]

Variable N/A N/A

Proximity

Ligation

Efficiency
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T4 RNA
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efficiency and

RNA end

availability[9]

[10]

Dependent

on T4 RNA

ligase

efficiency[9]

Dependent

on T4 RNA

ligase

efficiency[9]

N/A N/A

Read Depth

Requirement

Deep

sequencing

Deep

sequencing

Deep

sequencing
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deep
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deep
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required required required

Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the key chemical probing techniques.

Note: These protocols are generalized and may require optimization for specific cell types and

experimental conditions.

Protocol for Psoralen Analysis of RNA Interactions
(PARIS)
(Adapted from Lu et al., 2016)[7]

In Vivo Crosslinking:

Grow cells to 70-80% confluency.

Wash cells with 1x PBS.

Add 0.5 mg/mL AMT in 1x PBS to the cells.

Irradiate with 365 nm UV light for 5-10 minutes on ice.

Scrape and collect the cells.

RNA Extraction and Fragmentation:

Lyse cells and extract total RNA using a standard protocol (e.g., TRIzol).

Partially digest the RNA with RNase III to generate fragments of the desired size (e.g.,

100-500 nt).

Purification of Crosslinked RNA by 2D Gel Electrophoresis:

Run the fragmented RNA on a native polyacrylamide gel (first dimension).

Excise the entire lane and place it horizontally on top of a denaturing polyacrylamide gel

(second dimension).
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Run the second dimension gel. Crosslinked RNA duplexes will migrate slower and appear

above the diagonal of non-crosslinked RNA.

Excise the region containing the crosslinked RNA.

Elute the RNA from the gel slice.

Proximity Ligation:

Dephosphorylate the 3' ends of the eluted RNA fragments with T4 Polynucleotide Kinase

(PNK) without ATP.

Phosphorylate the 5' ends with T4 PNK and ATP.

Perform proximity ligation using T4 RNA Ligase 1 to join the ends of the interacting RNA

fragments.

Crosslink Reversal and Library Preparation:

Reverse the psoralen crosslinks by irradiating the ligated RNA with 254 nm UV light on ice

for 30 minutes.

Prepare a cDNA library from the chimeric RNA molecules using standard RNA-seq library

preparation kits.

Sequencing and Data Analysis:

Sequence the library on a high-throughput sequencing platform.

Use a specialized bioinformatics pipeline to identify and map the chimeric reads to the

transcriptome, revealing the interacting RNA partners.

Protocol for SHAPE-MaP of Intermolecular RNA
Interactions
(Adapted from Smola et al., 2015 and Weeks, 2018)[4][11]

Sample Preparation:
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Prepare two sets of samples: one with the RNA of interest alone and another with the RNA

in complex with its interacting partner.

Ensure both samples are in the same buffer conditions.

SHAPE Modification:

Treat both sets of samples with a SHAPE reagent (e.g., 100 mM 1M7) for a short period

(e.g., 5 minutes) at 37°C.

Include a no-reagent control (DMSO) for each sample set.

Quench the reaction and purify the RNA.

Reverse Transcription with Mutational Profiling (MaP):

Perform reverse transcription using a reverse transcriptase that introduces mutations at

the sites of 2'-O-adducts (e.g., SuperScript II in the presence of MnCl2).

Use gene-specific primers for targeted analysis or random primers for transcriptome-wide

analysis.

Library Preparation and Sequencing:

Prepare sequencing libraries from the resulting cDNA.

Sequence the libraries to a sufficient depth to accurately quantify mutation rates.

Data Analysis:

Use a SHAPE-MaP analysis pipeline (e.g., ShapeMapper) to calculate the per-nucleotide

reactivity profiles for both the "alone" and "complex" samples.[12]

Compare the reactivity profiles to identify regions with significant changes in SHAPE

reactivity. These regions represent the putative interaction sites.

Protocol for In Vivo DMS-MaPseq
(Adapted from Zubradt et al., 2017)
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In Vivo DMS Treatment:

Grow cells to the desired density.

Add DMS directly to the cell culture medium to a final concentration of 1-5% (v/v).

Incubate for 2-5 minutes at 37°C.

Quench the reaction by adding a solution containing β-mercaptoethanol.

RNA Extraction:

Immediately harvest the cells and extract total RNA.

Reverse Transcription with Mutational Profiling (MaP):

Perform reverse transcription using a thermostable group II intron reverse transcriptase

(TGIRT) enzyme, which efficiently reads through DMS-modified bases and incorporates

mutations.

Use random hexamers or gene-specific primers.

Library Preparation and Sequencing:

Prepare sequencing libraries from the cDNA.

Sequence the libraries on a high-throughput platform.

Data Analysis:

Align the sequencing reads to the reference transcriptome.

Identify and quantify the mutation rates at each adenine and cytosine position.

Normalize the mutation rates to generate a DMS reactivity profile, which can be used to

model RNA secondary structure and infer interactions.

Signaling Pathways and Logical Relationships

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA-RNA interactions play crucial roles in regulating cellular signaling pathways. Chemical

probing methods have been instrumental in dissecting these complex regulatory networks.

NF-κB Signaling Pathway and lncRNA Regulation
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.

Long non-coding RNAs (lncRNAs) have emerged as key modulators of this pathway. For

example, the lncRNA MALAT1 has been shown to interact with and regulate the activity of NF-

κB subunits p50 and p65.[4][13] This interaction can influence the expression of NF-κB target

genes involved in the inflammatory response.
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lncRNA MALAT1 regulation of the NF-κB signaling pathway.
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MAPK Signaling Pathway and miRNA Regulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway

involved in cell proliferation, differentiation, and stress responses. MicroRNAs (miRNAs) are

small non-coding RNAs that can regulate the MAPK pathway by binding to the 3' untranslated

regions (UTRs) of target messenger RNAs (mRNAs), leading to their degradation or

translational repression. For instance, the let-7 family of miRNAs has been shown to target key

components of the MAPK pathway, such as RAS and RAF kinases.[14]
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miRNA-mediated regulation of the MAPK signaling pathway.
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Data Analysis and Visualization
The analysis of data from high-throughput RNA-RNA interaction mapping experiments is a

complex but crucial step. The primary goal is to identify chimeric reads that represent the

ligated ends of two interacting RNA molecules.

Computational Pipelines: Several bioinformatics pipelines have been developed for the

analysis of data from PARIS, SPLASH, and LIGR-seq.[1][15][16] These pipelines typically

involve the following steps:

Adapter trimming and quality filtering: Removing sequencing adapters and low-quality reads.

Mapping to a reference genome/transcriptome: Aligning the reads to identify their origin.

Chimeric read identification: Identifying reads that map to two distinct genomic locations.

Filtering and annotation: Removing potential artifacts and annotating the interacting RNA

species.

Network construction and visualization: Building and visualizing the network of RNA-RNA

interactions.

Visualization Tools: A variety of software tools are available for visualizing RNA-RNA interaction

networks, such as Cytoscape and RILogo.[17][18] These tools allow researchers to explore the

complex web of interactions and identify key regulatory hubs.

Conclusion and Future Directions
Chemical probing methods have revolutionized our ability to study RNA-RNA interactions in

their native cellular environment. The techniques described in this guide provide powerful tools

for dissecting the RNA interactome and understanding its role in cellular function and disease.

Future developments in this field will likely focus on improving the efficiency and reducing the

biases of current methods, as well as developing new probes to capture different aspects of

RNA structure and interactions, including transient and low-abundance interactions. The

integration of chemical probing data with other 'omics' datasets will undoubtedly provide a more

holistic view of the intricate regulatory networks that govern cellular life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10795305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10795305/
https://www.benchchem.com/product/b15558944#exploring-rna-rna-interactions-with-chemical-probes
https://www.benchchem.com/product/b15558944#exploring-rna-rna-interactions-with-chemical-probes
https://www.benchchem.com/product/b15558944#exploring-rna-rna-interactions-with-chemical-probes
https://www.benchchem.com/product/b15558944#exploring-rna-rna-interactions-with-chemical-probes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15558944?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

